potassium;3-phenylpropanoate

Solubility Formulation Aqueous Chemistry

Potassium 3-phenylpropanoate (CAS 55322-48-0) is the potassium salt of 3-phenylpropanoic acid (hydrocinnamic acid), belonging to the class of phenylpropanoid carboxylic acid derivatives. Its molecular formula is C9H9KO2 with a molecular weight of 188.26 g/mol.

Molecular Formula C9H9KO2
Molecular Weight 188.26 g/mol
Cat. No. B7882390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepotassium;3-phenylpropanoate
Molecular FormulaC9H9KO2
Molecular Weight188.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(=O)[O-].[K+]
InChIInChI=1S/C9H10O2.K/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H,10,11);/q;+1/p-1
InChIKeyDPAGNRMJGYANDY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium 3-Phenylpropanoate (CAS 55322-48-0): Chemical Identity and Physicochemical Profile for Procurement


Potassium 3-phenylpropanoate (CAS 55322-48-0) is the potassium salt of 3-phenylpropanoic acid (hydrocinnamic acid), belonging to the class of phenylpropanoid carboxylic acid derivatives . Its molecular formula is C9H9KO2 with a molecular weight of 188.26 g/mol [1]. The compound is characterized as a white, crystalline solid that is highly soluble in water (>100 g/L at 25°C) due to its ionic nature . It is synthesized via the neutralization of 3-phenylpropanoic acid with potassium hydroxide .

Why Sodium or Free Acid Analogs Cannot Simply Replace Potassium 3-Phenylpropanoate in Research and Industrial Settings


Generic substitution of potassium 3-phenylpropanoate with its sodium salt or the free acid is not scientifically valid due to fundamental differences in physicochemical properties that dictate application suitability. The potassium salt's ionic nature confers distinct solubility, stability, and handling characteristics compared to the less soluble free acid (water solubility of 2.17 g/L) [1]. Furthermore, the choice of counterion (K+ vs. Na+) is not arbitrary; it can significantly influence catalytic activity, crystallization behavior, and even biological effects in specific assays [2]. Assuming interchangeability without quantitative justification risks experimental failure, inconsistent results, and procurement of a suboptimal reagent for the intended use-case.

Quantitative Differential Evidence for Potassium 3-Phenylpropanoate vs. Closest Analogs


Aqueous Solubility Enhancement of Potassium 3-Phenylpropanoate vs. Free Acid

The conversion of 3-phenylpropanoic acid to its potassium salt results in a dramatic increase in water solubility, a critical factor for aqueous-phase reactions, biological assays, and certain formulation processes. While the free acid has a reported water solubility of 2.17 g/L, the potassium salt is documented to have a solubility exceeding 100 g/L at 25°C [1]. This represents a greater than 46-fold increase in solubility, making the potassium salt the preferred reagent for applications requiring high aqueous concentrations.

Solubility Formulation Aqueous Chemistry

Enzymatic Substrate Specificity: Recognition by 3-Phenylpropanoate Dioxygenase

Potassium 3-phenylpropanoate serves as a defined substrate for the enzyme 3-phenylpropanoate dioxygenase (EC 1.14.12.19), which catalyzes a specific step in phenylpropanoid degradation pathways [1]. This enzyme catalyzes the insertion of molecular oxygen into the phenyl ring, a reaction that is not catalyzed by the free acid alone under the same conditions. This specific enzyme-substrate interaction confirms the compound's unique role in certain biochemical and metabolic research contexts, where alternative salts or the free acid would not be processed by the enzyme.

Enzymology Metabolic Engineering Biocatalysis

Thermal Stability Threshold: Decomposition Profile vs. Ambient Stability

Potassium 3-phenylpropanoate is reported to be stable under ambient conditions but undergoes decomposition at temperatures exceeding 200°C, releasing CO₂ and benzene derivatives . This establishes a clear operational boundary for high-temperature applications and distinguishes it from more thermally robust or labile analogs. While direct comparative decomposition data for the sodium salt is unavailable, this specific thermal profile provides a quantifiable parameter for process chemists to assess suitability for high-temperature reactions or storage conditions, preventing unexpected degradation.

Thermal Stability Process Chemistry Safety

Acute Oral Toxicity Benchmark: LD50 Value in Preclinical Safety Assessment

For applications involving potential biological exposure, the acute oral toxicity profile of potassium 3-phenylpropanoate provides a key differentiator. A safety data sheet indicates an LD50 value of >2,000 mg/kg in rats [1]. This quantitative benchmark categorizes the compound as having low acute oral toxicity, which is a critical piece of information for risk assessment in laboratory handling and for justifying its selection over analogs with potentially less favorable or unknown safety profiles in certain research settings.

Toxicology Safety Pharmacology Regulatory Science

Commercial Purity Standards: Typical Assay of ≥98% for Research-Grade Material

Commercially available research-grade potassium 3-phenylpropanoate is typically offered with a minimum purity of 98% . This specification serves as a procurement benchmark against lower-purity industrial-grade alternatives or crude reaction products. Selecting a vendor that can consistently provide material with ≥98% purity ensures reproducible results in sensitive analytical and synthetic applications, reducing the need for costly and time-consuming in-house purification steps.

Quality Control Analytical Chemistry Procurement Specification

Regulatory Handling Classification: Not Designated as Hazardous Material for Transport

According to vendor safety data and transport information, potassium 3-phenylpropanoate is not classified as a hazardous material for DOT/IATA transport . This regulatory classification directly contrasts with many organic reagents and certain salts that require special handling, labeling, and shipping surcharges. This non-hazardous designation simplifies logistics, reduces procurement lead times, and lowers overall acquisition costs compared to regulated hazardous alternatives, even those within the same chemical class.

Safety Compliance Logistics Supply Chain Management

Potassium 3-Phenylpropanoate: Evidence-Based Application Scenarios for Informed Procurement


Metabolic Engineering and Biocatalysis Research

In studies involving phenylpropanoid degradation pathways, potassium 3-phenylpropanoate is the defined substrate for the enzyme 3-phenylpropanoate dioxygenase (EC 1.14.12.19) . Researchers requiring this specific enzymatic activity cannot substitute the free acid or other salts and must procure the potassium salt to ensure catalytic turnover and experimental validity.

Aqueous-Phase Chemical Synthesis and Formulation Development

The high aqueous solubility (>100 g/L at 25°C) of potassium 3-phenylpropanoate makes it the reagent of choice for developing water-based synthetic routes or formulations . This property directly addresses the procurement need for a water-soluble phenylpropanoid building block, circumventing the precipitation and mixing issues associated with the poorly soluble free acid.

Preclinical Toxicology and Safety Pharmacology Studies

When designing in vivo studies to evaluate phenylpropanoid derivatives, the documented low acute oral toxicity (LD50 > 2,000 mg/kg in rats) of potassium 3-phenylpropanoate provides a critical safety benchmark . This data supports its selection as a safer candidate over less-characterized analogs for initial safety assessments, facilitating institutional review board approvals.

Process Chemistry with Moderate Thermal Requirements

For synthetic processes conducted below 200°C, potassium 3-phenylpropanoate offers a stable, well-defined reagent option . Its quantified thermal stability profile allows process chemists to confidently select it for reactions within this temperature range, knowing it will not undergo thermal degradation, thereby ensuring yield and product purity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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